molecular formula C6H7N3O2 B13105513 N-(hydroxymethyl)pyrazine-2-carboxamide

N-(hydroxymethyl)pyrazine-2-carboxamide

Cat. No.: B13105513
M. Wt: 153.14 g/mol
InChI Key: GNPYEWZHBIMZDX-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 88394-04-1) is a chemical compound with the molecular formula C 6 H 7 N 3 O 2 and a molecular weight of 153.14 g/mol . It features a pyrazine ring, a core structure of high significance in medicinal chemistry due to its presence in compounds with a broad spectrum of bioactive properties . Pyrazine carboxamide derivatives are frequently investigated for their potential antimycobacterial and antimicrobial activities . Some closely related analogues have been studied as potential inhibitors of photosynthetic electron transport and as elicitors to enhance the production of valuable secondary metabolites in plant in-vitro cultures, such as flavonolignans and flavonoids . Furthermore, the pyrazine-2-carboxamide moiety is a common scaffold in coordination chemistry, used to construct ligands for metal-organic complexes and polymers . Researchers value this compound as a versatile building block for developing novel pharmaceutical agents, studying enzyme inhibition, and exploring material science. This product is intended for research purposes only.

Properties

IUPAC Name

N-(hydroxymethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-4-9-6(11)5-3-7-1-2-8-5/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYEWZHBIMZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

One approach involves catalytic hydrogenation of pyrazine-2-carboxamide. This process uses hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and water as a solvent. Reaction conditions include:

The reaction proceeds under mild conditions, ensuring selective reduction without over-hydrogenation. The product can be isolated by removing the catalyst and solvent through filtration and evaporation.

Enzymatic Conversion

Post-hydrogenation, enzymatic conversion is employed to modify the intermediate into the desired compound. Hydrolases like Flavourzyme® or leucine amide peptidase (LAP) are used:

  • Reaction time: ~20 hours
  • pH: Adjusted to ~7.8
  • Temperature: Room temperature

This enzymatic step ensures regioselective modification of the carboxamide group.

Hydroxymethyl Functionalization

The hydroxymethyl group can be introduced via nucleophilic substitution or direct hydroxylation using reagents such as formaldehyde or Selectfluor®. For example:

  • Using Selectfluor® in ionic liquids like BF4-BMIM results in yields of approximately 50% for hydroxylated derivatives.

Reaction Monitoring and Purification

Analytical Techniques

Reaction progress is monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). These techniques help ensure high purity and yield of the final product.

Purification

Purification steps include:

  • Filtration to remove catalysts.
  • Evaporation under reduced pressure.
  • Crystallization using solvents like hydrochloric acid for precipitating intermediates or final products.

Optimization Parameters

Solvent Selection

Water is preferred for catalytic hydrogenation due to its compatibility with Pd/C catalysts and ease of product isolation.

Temperature Control

Maintaining temperatures between 30°C and 60°C prevents side reactions during hydrogenation or enzymatic conversion.

Catalyst Recycling

Pd/C catalysts can be reused multiple times without significant loss in activity, reducing costs and waste.

Data Table: Summary of Reaction Conditions

Step Method Key Conditions Yield (%)
Catalytic Hydrogenation Pd/C in water 40°C, 20 bar H₂ High
Enzymatic Conversion Flavourzyme®/LAP pH ~7.8, Room temperature Moderate
Hydroxymethyl Functionalization Selectfluor® in BF4-BMIM Ionic liquid medium ~50

Chemical Reactions Analysis

Types of Reactions

N-(hydroxymethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Scientific Research Applications

N-(hydroxymethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(hydroxymethyl)pyrazine-2-carboxamide involves its conversion to pyrazinoic acid within bacterial cells. Pyrazinoic acid interferes with the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This disruption leads to the inhibition of bacterial growth and ultimately results in cell death .

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxamide Derivatives

Table 1: Key Pyrazine-2-carboxamide Derivatives and Their Activities
Substituent Type Example Compound Biological Activity MIC/IC50/Interaction Reference
Hydroxymethyl 6-(3-(4-Fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide TDP-43 binding (ALS model) STD NMR interaction peaks
Alkylamino (Heptyl) 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide Antimycobacterial (Mtb H37Ra) 0.78 µg/mL (2.39 µM)
Chlorinated Phenyl 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Antimycobacterial (Mtb H37Rv) 65% inhibition at 6.25 µg/mL
Benzyl (Halogenated) 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide Antibacterial (S. aureus) MIC = 7.81 µM
Dimethoxybenzyl 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide Antimicrobial (elemental data) Not specified
Chlorinated + tert-Butyl 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide Antifungal (T. mentagrophytes) MIC = 62.5 μmol/L

Structure-Activity Relationships (SAR)

Antimycobacterial Activity
  • Alkyl Chain Length: Derivatives with longer alkylamino chains (e.g., heptyl or hexyl) exhibit enhanced activity against Mycobacterium tuberculosis. For example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide achieved MIC = 0.78 µg/mL, attributed to increased lipophilicity facilitating membrane penetration .
  • Halogenation : Chlorine substituents on the phenyl ring (e.g., 6-chloro-N-(4-chlorophenyl) derivatives) improve antimycobacterial efficacy, with log k values (lipophilicity) correlating with activity .
Antifungal and Antibacterial Activity
  • Chlorinated Derivatives : Compounds like 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed moderate antifungal activity (MIC = 62.5 μmol/L against T. mentagrophytes), though less potent than fluconazole .
  • Benzyl Halogenation : 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated strong antibacterial activity against S. aureus (MIC = 7.81 µM), likely due to enhanced target binding via halogen interactions .
Enzyme Inhibition and Target Binding

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) is critical for bioavailability:

  • Chlorinated and tert-butyl-substituted derivatives (log k = 1.7563) exhibit higher antifungal activity but may face bioavailability challenges due to excessive hydrophobicity .
  • Alkylamino derivatives balance lipophilicity and solubility, achieving optimal antimycobacterial activity without significant cytotoxicity (e.g., SI > 20 for 5-heptylamino analogs) .

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